molecular formula C21H23NO4 B6104982 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine

4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine

Numéro de catalogue B6104982
Poids moléculaire: 353.4 g/mol
Clé InChI: RSCZWLGWEYWVFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and reinforcement, and dysfunction of this pathway has been implicated in a variety of neuropsychiatric disorders, including addiction, depression, and schizophrenia.

Mécanisme D'action

4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. By blocking the activity of this receptor, this compound is able to modulate the activity of the mesolimbic pathway and affect the regulation of reward, motivation, and reinforcement.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to modulate the activity of the mesolimbic pathway and affect the regulation of reward, motivation, and reinforcement. In addition, this compound has been shown to have effects on other neurotransmitter systems, including the serotonin and noradrenaline systems, which may contribute to its therapeutic effects in neuropsychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine is its selectivity for the dopamine D3 receptor, which allows for more targeted manipulation of the mesolimbic pathway. However, one limitation of this compound is its relatively low potency and affinity for the dopamine D3 receptor, which may limit its effectiveness in certain experimental paradigms.

Orientations Futures

There are several future directions for research on 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine, including:
1. Further characterization of its pharmacological properties and selectivity for the dopamine D3 receptor.
2. Investigation of its therapeutic potential in neuropsychiatric disorders, particularly addiction, depression, and schizophrenia.
3. Development of more potent and selective analogs of this compound for use in experimental paradigms.
4. Exploration of its effects on other neurotransmitter systems and their potential contributions to its therapeutic effects.
5. Investigation of its potential as a tool for studying the mesolimbic pathway and its role in neuropsychiatric disorders.

Méthodes De Synthèse

The synthesis of 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine involves the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate to yield the final product.

Applications De Recherche Scientifique

4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of neuropsychiatric disorders such as addiction, depression, and schizophrenia. Studies have shown that this compound is able to selectively block the dopamine D3 receptor without affecting other dopamine receptor subtypes, which may make it a promising therapeutic agent for these disorders.

Propriétés

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(2-benzylmorpholin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-21(9-7-17-6-8-19-20(13-17)26-15-25-19)22-10-11-24-18(14-22)12-16-4-2-1-3-5-16/h1-6,8,13,18H,7,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCZWLGWEYWVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.